8-Oxonon-2-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
40980-02-7 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
8-oxonon-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-8(10)6-4-2-3-5-7-9(11)12/h5,7H,2-4,6H2,1H3,(H,11,12) |
InChI Key |
DLLIKHDFYLCDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC=CC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of 8 Oxonon 2 Enoic Acid
Microbial Production and Isolation
(E)-4-oxonon-2-enoic acid is a naturally occurring fatty acid that has been isolated from microbial sources. Its production has been identified in specific strains of actinomycetes, a group of bacteria known for their prolific ability to produce a wide array of secondary metabolites.
Production by Actinomycetes
Actinomycetes, particularly species within the genus Streptomyces, are renowned for their production of bioactive compounds. The investigation into the secondary metabolites of Streptomyces olivaceus has led to the discovery of (E)-4-oxonon-2-enoic acid.
(E)-4-oxonon-2-enoic acid has been successfully isolated from the actinomycete strain Streptomyces olivaceus Tü 4018. researchgate.netnih.gov This strain was the subject of a screening program aimed at identifying novel secondary metabolites. researchgate.net While the strain is known to produce other compounds, such as kanchanamycins and desertomycin A in a standard fermentation medium, (E)-4-oxonon-2-enoic acid was detected in the mycelium extract under modified cultivation conditions. researchgate.net
The standard fermentation medium for Streptomyces olivaceus Tü 4018 typically consists of 2% mannitol and 2% soybean meal. researchgate.net However, the production of (E)-4-oxonon-2-enoic acid was observed when the cultivation conditions were altered, suggesting that its biosynthesis is sensitive to specific nutritional and environmental factors. researchgate.net
While the precise modified conditions for the optimal yield of (E)-4-oxonon-2-enoic acid are not extensively detailed in the initial discovery, the optimization of fermentation processes for secondary metabolite production in Streptomyces is a well-established field. For instance, studies on other strains of Streptomyces olivaceus for the production of different compounds have demonstrated that statistical optimization of process parameters can significantly enhance yield. researchgate.netopenbiotechnologyjournal.comopenbiotechnologyjournal.com Key parameters that are often optimized include:
Culture Conditions: pH, incubation temperature, and shaking speed.
Inoculum Parameters: Age and size of the inoculum.
For example, in the production of cholesterol oxidase by Streptomyces olivaceus MTCC 6820, a 2.2-fold increase in production was achieved by optimizing these parameters. researchgate.netopenbiotechnologyjournal.comopenbiotechnologyjournal.com This suggests that a similar approach, involving the systematic variation of media components and culture parameters, could be employed to maximize the yield of (E)-4-oxonon-2-enoic acid.
Fungal Derivation and Associated Marine Organisms
While the primary identified source of (E)-4-oxonon-2-enoic acid is an actinomycete, structurally related compounds have been isolated from fungi. This points to a broader distribution of similar fatty acid derivatives in the microbial world, including in marine environments.
The basidiomycete fungus Hygrophorus eburneus, commonly known as the ivory waxy cap, has been found to produce a series of bioactive fatty acids with a γ-oxocrotonate partial structure, which is chemically similar to (E)-4-oxonon-2-enoic acid. researchgate.net These compounds are C16 and C18 fatty acids and have demonstrated bactericidal and fungicidal activities. researchgate.net
The following table details the related 4-oxo-2-alkenoic fatty acids isolated from Hygrophorus eburneus:
| Compound Name | Molecular Formula |
| (2E,9E)-4-oxooctadeca-2,9,17-trienoic acid | C18H24O3 |
| (2E,11Z)-4-oxooctadeca-2,11,17-trienoic acid | C18H24O3 |
| (E)-4-oxohexadeca-2,15-dienoic acid | C16H24O3 |
| (E)-4-oxooctadeca-2,17-dienoic acid | C18H28O3 |
| (2E,9E)-4-oxooctadeca-2,9-dienoic acid | C18H26O3 |
| (2E,11Z)-4-oxooctadeca-2,11-dienoic acid | C18H26O3 |
| (E)-4-oxohexadec-2-enoic acid | C16H26O3 |
| (E)-4-oxooctadec-2-enoic acid | C18H30O3 |
Table 1: Related 4-oxo-2-alkenoic fatty acids from Hygrophorus eburneus. researchgate.net
Marine sponges are known to host a diverse community of microorganisms, including fungi, which are a prolific source of novel bioactive compounds. benthamscience.comresearchgate.netnih.gov While a direct analog of 8-Oxonon-2-enoic acid has not been reported from fungi associated with Siliquariaspongia mirabilis, other marine sponge-associated fungi have been found to produce unique and functionalized fatty acids and polyketides.
For example, a novel polyketide, erubescensoic acid, was isolated from the fungus Penicillium erubescens KUFA0220, which was associated with a marine sponge. japsonline.com Although this specific compound did not show antibacterial or antibiofilm activity, its discovery highlights the potential of marine sponge-associated fungi to produce novel fatty acid-like structures. japsonline.com Furthermore, extracts from the marine sponge Siliquariaspongia mirabilis itself have yielded bioactive compounds, indicating the rich chemical diversity of this holobiont. nih.gov The fungi associated with such sponges are considered the likely producers of many of these unique metabolites. nih.gov
Discovery of Functionalized Analogs from Streptomyces sp.
While the direct isolation of this compound from natural sources is not extensively documented, the discovery of structurally related compounds from bacteria, particularly from the genus Streptomyces, provides significant insights into its potential natural occurrence and biosynthesis. A notable functionalized analog, (E)-4-oxonon-2-enoic acid, has been isolated from Streptomyces olivaceus Tii 4018. This discovery was the result of a screening program aimed at identifying new secondary metabolites from actinomycetes. The analysis of extracts from this bacterial strain using high-performance liquid chromatography coupled with diode array detection (HPLC-DAD) revealed the presence of this antibiotically active fatty acid.
Streptomyces olivaceus Tii 4018 was found to produce a variety of other secondary metabolites, including kanchanamycins, desertomycin A, oasomycin A, tryptophan-dehydrobutyrine diketopiperazine, and the isoflavone daidzein, when fermented in a complex medium. However, the production of (E)-4-oxonon-2-enoic acid was observed under modified cultivation conditions, indicating that its biosynthesis may be triggered by specific environmental or nutritional cues. The molecular mass of this compound was determined to be 170 through HPLC-ESI-MS analysis.
The identification of (E)-4-oxonon-2-enoic acid from a Streptomyces species is significant as it suggests that the general structural motif of oxo-nonenoic acids is present in the metabolic repertoire of these bacteria. This finding supports the hypothesis that other isomers and functionalized analogs, including this compound, may also be produced by different Streptomyces strains or under specific culture conditions.
Elucidation of Biosynthetic Precursors and Pathways
The biosynthesis of fatty acids and related polyketides in Streptomyces is a complex process involving multifunctional enzyme complexes. While the specific pathway for this compound has not been detailed, the general principles of fatty acid and polyketide biosynthesis in these bacteria provide a strong framework for understanding its formation.
Polyketide Synthase (PKS) Involvement in Fatty Acid Biosynthesis
The biosynthesis of compounds like this compound is likely to involve a Polyketide Synthase (PKS) system, which is mechanistically similar to Fatty Acid Synthase (FAS) systems. PKSs are responsible for the biosynthesis of a wide array of secondary metabolites in Streptomyces. These enzymatic assembly lines catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a carbon chain.
There are three main types of PKSs found in Streptomyces. Type I PKSs are large, modular proteins where each module is responsible for one cycle of chain elongation and modification. Type II PKSs are complexes of discrete, monofunctional enzymes that act iteratively. Type III PKSs are smaller, homodimeric enzymes. The biosynthesis of a modified fatty acid like this compound would likely be carried out by a Type I or Type II PKS system. The core set of enzymatic domains in a PKS module includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP).
The process begins with a starter unit, often acetyl-CoA, which is loaded onto the PKS. The chain is then extended by the addition of extender units, typically malonyl-CoA. The growing polyketide chain remains tethered to the ACP domain as it is passed between the various catalytic domains of the PKS.
Mechanistic Insights into Oxidation and Desaturation Steps
The presence of a ketone group at the C-8 position and a double bond between C-2 and C-3 in this compound indicates that specific oxidation and desaturation steps are integral to its biosynthesis.
Oxidation: The introduction of the oxo group at a non-beta position (C-8) is a key modification. In fatty acid and polyketide biosynthesis, the beta-keto group formed after each condensation step is typically reduced. However, PKS systems can possess a variable set of reductive domains, including a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER). The absence or inactivity of a KR domain in a specific module can lead to the retention of a keto group. Alternatively, the oxidation of a hydroxyl group to a ketone can be catalyzed by a separate dehydrogenase enzyme acting on a biosynthetic intermediate. In the context of fatty acid metabolism, beta-oxidation is a catabolic process that involves the oxidation of the beta-carbon. dhingcollegeonline.co.in However, biosynthetic oxidation at other positions can be achieved by specific oxidoreductases.
Desaturation: The formation of the α,β-double bond (at C-2 and C-3) is a common feature in the biosynthesis of many fatty acids and polyketides. This desaturation is typically introduced by a dehydratase (DH) domain within a PKS module, which catalyzes the elimination of a water molecule from a β-hydroxyacyl-ACP intermediate. In some bacterial fatty acid synthesis pathways, a specific β-hydroxyacyl-ACP dehydrase can introduce a double bond that is then isomerized to the α,β-position. For instance, in Escherichia coli, the FabA enzyme, a β-hydroxydecanoyl-ACP dehydrase, is responsible for introducing a double bond during unsaturated fatty acid synthesis. wikipedia.org
The final structure of this compound is therefore the result of a programmed series of condensation, reduction, dehydration, and oxidation events orchestrated by the PKS and associated tailoring enzymes.
Identification of Key Intermediates in Bioconversion Processes
While specific intermediates in the biosynthesis of this compound have not been identified, the general pathway of fatty acid and polyketide synthesis allows for the postulation of likely precursors. The biosynthesis would commence with a starter unit, likely acetyl-CoA, followed by several rounds of chain elongation using malonyl-CoA as the extender unit.
A plausible biosynthetic intermediate would be a fully saturated 9-carbon fatty acid chain attached to an acyl carrier protein (nonanoyl-ACP). This intermediate would then undergo desaturation and oxidation to yield the final product. Alternatively, the double bond could be introduced early in the biosynthetic process, followed by further chain elongation and terminal oxidation.
In the biosynthesis of a related compound, 9-oxononanoic acid, from linoleic acid in plants, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) has been identified as a key intermediate. researchgate.net This intermediate is formed by the action of a lipoxygenase and is subsequently cleaved by a hydroperoxide lyase to yield 9-oxononanoic acid. researchgate.net While this pathway occurs in plants, it demonstrates a potential route for the formation of oxo-fatty acids from unsaturated fatty acid precursors.
Isotope Labeling Studies for Pathway Delineation
Isotope labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product. In the context of Streptomyces polyketide biosynthesis, feeding experiments with isotopically labeled precursors such as [1-¹³C]-acetate, [2-¹³C]-acetate, and [¹³C]-propionate are commonly employed. nih.govresearchgate.net
While no specific isotope labeling studies for this compound have been reported, the general methodology can be applied to determine its biosynthetic origins. For instance, if this compound is synthesized via a PKS pathway, the incorporation of labeled acetate units would be expected to follow a predictable pattern. Analysis of the resulting labeled this compound by techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry would reveal the positions of the incorporated isotopes, thereby confirming its polyketide origin and identifying the starter and extender units.
Such studies have been instrumental in delineating the biosynthetic pathways of numerous complex polyketides from Streptomyces, providing insights into the sequence of enzymatic reactions and the origin of each carbon atom in the molecule. nih.gov
Chemical and Chemoenzymatic Synthesis of 8 Oxonon 2 Enoic Acid and Structural Analogs
Total Synthesis Strategies
Total synthesis provides a means to produce 8-oxonon-2-enoic acid and its derivatives from readily available starting materials, allowing for structural modifications to explore structure-activity relationships.
Wittig Reaction Methodologies for α,β-Unsaturated Systems
The Wittig reaction is a cornerstone in the synthesis of alkenes, including α,β-unsaturated systems like this compound. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.
A direct and efficient approach to synthesizing (E)-4-oxoalk-2-enoic acids, a class of compounds to which this compound belongs, involves the Wittig reaction of a keto-phosphorane with glyoxalic acid. jocpr.com In a typical procedure, the appropriate phosphorane is reacted with glyoxalic acid in a solvent mixture such as chloroform (B151607) and methanol (B129727) at room temperature. jocpr.com The reaction proceeds until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product is then isolated through an acid-base workup. The crude acid is purified by recrystallization to afford the final product in good yields. jocpr.com
For the synthesis of this compound, this would conceptually involve the Wittig reaction between 6-oxoheptanal (B8601428) and a phosphorus ylide derived from a haloacetic acid. However, a more direct route utilizes a pre-formed keto-phosphorane.
Table 1: Synthesis of (E)-4-oxoalk-2-enoic acids via Wittig Reaction with Glyoxalic Acid jocpr.com
| Entry | Keto-phosphorane | Product | Yield (%) |
|---|---|---|---|
| 1 | 1-oxoheptylidene)triphenylphosphorane | (E)-4-Oxonon-2-enoic acid | 67 |
| 2 | (1-oxooctylidene)triphenylphosphorane | (E)-4-Oxodec-2-enoic acid | 65 |
Note: The table is interactive and can be sorted by clicking on the column headers.
Stabilized phosphoranes, which contain an electron-withdrawing group adjacent to the carbanion, are key reagents in the synthesis of α,β-unsaturated esters and acids. These ylides are generally more stable and less reactive than their non-stabilized counterparts, often leading to higher E-selectivity in the resulting alkene. A common stabilized ylide used for this purpose is (carboxymethylene)triphenylphosphorane or its ester derivatives.
The general strategy involves the reaction of an aldehyde, in this case, 6-oxoheptanal, with the stabilized phosphorane. The electron-withdrawing carboxylate group in the ylide promotes the formation of the thermodynamically more stable E-isomer of the double bond. The reaction can be carried out under various conditions, including in aqueous media, which can offer environmental benefits.
Domino Primary Alcohol Oxidation-Olefination Reactions
A highly efficient method for the synthesis of α,β-unsaturated compounds is the domino, or tandem, primary alcohol oxidation-Wittig reaction. This one-pot procedure avoids the isolation of the intermediate aldehyde, which can be volatile or prone to side reactions.
Knoevenagel Condensation and Decarboxylative Approaches for Olefinic Acids
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically in the presence of a basic catalyst. For the synthesis of α,β-unsaturated acids, malonic acid is a common choice for the active methylene component.
The Doebner modification of the Knoevenagel condensation is particularly relevant for the synthesis of unsaturated carboxylic acids. wikipedia.orgorganic-chemistry.org In this variation, the condensation of an aldehyde with malonic acid is carried out in the presence of a base like pyridine (B92270), which also serves as the solvent. wikipedia.orgrsc.org The reaction is often followed by decarboxylation, leading directly to the α,β-unsaturated acid. wikipedia.org For the synthesis of this compound, this would involve the condensation of 6-oxoheptanal with malonic acid.
Table 2: Key Features of the Doebner-Knoevenagel Condensation
| Feature | Description |
|---|---|
| Reactants | Aldehyde (e.g., 6-oxoheptanal) and an active methylene compound with a carboxylic acid group (e.g., malonic acid). wikipedia.org |
| Catalyst/Solvent | Typically a weak base such as pyridine or piperidine. wikipedia.orgrsc.org |
| Key Transformation | Condensation followed by in-situ decarboxylation to form an α,β-unsaturated carboxylic acid. wikipedia.org |
| Product Stereochemistry | Often results in the formation of the more stable E-isomer. |
Note: The table is interactive and can be sorted by clicking on the column headers.
Multi-step Reaction Sequences for Functionalized Variants
The synthesis of functionalized analogs of this compound often requires multi-step reaction sequences. These sequences allow for the introduction of various functional groups at different positions of the carbon chain, enabling the exploration of structure-activity relationships.
One common strategy involves the protection of one of the carbonyl groups in a precursor molecule, followed by a series of transformations to build the desired carbon skeleton and introduce other functionalities. For instance, a starting material containing both a ketone and a carboxylic acid could have the ketone protected as an acetal. The carboxylic acid could then be converted to an aldehyde, which can subsequently undergo an olefination reaction to introduce the α,β-unsaturated acid moiety. Finally, deprotection of the ketone would yield the desired functionalized this compound analog. The use of flow chemistry in multi-step synthesis is also a modern approach that can improve efficiency and purity. syrris.jp
Stereoselective Synthesis of this compound Enantiomers
The production of single enantiomers of chiral molecules is of paramount importance in various fields, including pharmaceuticals and agrochemicals, due to the often differing biological activities of stereoisomers. The stereoselective synthesis of this compound enantiomers, which possess a chiral center, can be approached through several advanced synthetic strategies. These methods aim to control the three-dimensional arrangement of atoms, yielding a product that is significantly enriched in one enantiomer over the other. Key strategies include enantioselective catalysis, biocatalytic routes, and derivatization from existing chiral building blocks.
Enantioselective Catalysis in Oxoenoic Acid Formation
Enantioselective catalysis involves the use of a chiral catalyst to direct a chemical reaction to preferentially form one enantiomer of the product. rsc.org This approach is a cornerstone of modern asymmetric synthesis. For a molecule like this compound, a potential synthetic route could involve the creation of the key stereocenter through an asymmetric reaction, such as an aldol (B89426) condensation or a Michael addition, catalyzed by a chiral Lewis acid or a chiral organocatalyst.
Chiral Lewis acids, for instance, can coordinate to a carbonyl group in a precursor molecule, creating a chiral environment that dictates the facial selectivity of a nucleophilic attack. nih.gov This strategy has been successfully employed in a variety of C-C bond-forming reactions. While specific examples for this compound are not detailed in the literature, the principles of enantioselective catalysis are broadly applicable. For instance, the development of novel chiral catalysts that combine a chiral phosphoric acid with a photocatalyst moiety has shown potential in promoting enantioselective processes, which could be adapted for the synthesis of complex chiral molecules. chemrxiv.org
The table below illustrates hypothetical data for an enantioselective catalytic approach to a precursor of this compound, based on common outcomes in asymmetric catalysis.
| Catalyst Type | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |
| Chiral Lewis Acid | (S,S)-Salen-Cr(III)Cl | Dichloromethane | -20 | >90 | 85 |
| Organocatalyst | Proline-derived | Acetonitrile | 0 | 85-95 | 78 |
| Transition Metal | Rhodium-BINAP | Tetrahydrofuran | 25 | >98 | 92 |
Biocatalytic Routes to Chiral Fatty Acid Derivatives
Biocatalysis leverages the inherent stereoselectivity of enzymes to perform chemical transformations with high precision. nih.gov Enzymes operate under mild conditions and can exhibit exceptional levels of enantioselectivity and regioselectivity, making them attractive for the synthesis of chiral compounds. mdpi.com For the synthesis of chiral this compound, enzymes such as lipases, esterases, or oxidoreductases could be employed.
One common biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, a lipase (B570770) could be used to selectively esterify one enantiomer of a racemic precursor alcohol, allowing for the separation of the unreacted enantiomer and the esterified product. mdpi.com Lipases are well-known for their ability to resolve racemic carboxylic acids and alcohols. mdpi.com Another approach is the asymmetric reduction of a prochiral ketone precursor using an oxidoreductase, which can establish the desired stereocenter with high enantiopurity. Engineered enzymes are continually expanding the scope of biocatalysis for industrial applications. nih.gov
The following table presents potential outcomes for a biocatalytic resolution of a racemic precursor to this compound.
| Enzyme | Reaction Type | Substrate | Product Enantiomeric Excess (%) | Conversion (%) |
| Candida antarctica Lipase B | Esterification | Racemic 8-hydroxy-non-2-enoic acid | >99 (for unreacted alcohol) | 50 |
| Alcohol Dehydrogenase | Asymmetric Reduction | 8-oxo-non-2-enoic acid precursor | 98 | 95 |
| Esterase | Hydrolysis | Racemic ester of 8-hydroxynon-2-enoic acid | >99 (for resulting acid) | 48 |
Derivatization from Chiral Building Blocks
This strategy, often referred to as the "chiral pool" approach, utilizes readily available, enantiomerically pure natural products as starting materials. These chiral building blocks possess one or more defined stereocenters that are incorporated into the final target molecule through a series of chemical transformations. This method obviates the need for an asymmetric induction step, as the chirality is inherent in the starting material.
For the synthesis of a specific enantiomer of this compound, one could envision starting from a chiral precursor such as a derivative of a naturally occurring amino acid, carbohydrate, or hydroxy acid. For example, a chiral hydroxy acid could be elaborated through chain extension and functional group manipulations to construct the carbon skeleton of this compound while retaining the original stereochemistry. The success of this approach hinges on the selection of an appropriate chiral starting material and the development of a synthetic sequence that does not compromise the stereochemical integrity of the chiral center.
The table below outlines a hypothetical synthetic sequence starting from a chiral building block.
| Chiral Building Block | Key Transformation Steps | Final Product Configuration | Overall Yield (%) |
| (R)-Citronellal | Ozonolysis, Wittig reaction, Oxidation | (R)-8-oxonon-2-enoic acid | 45 |
| L-Glutamic acid | Decarboxylation, Chain elongation, Functional group interconversion | (S)-8-oxonon-2-enoic acid | 30 |
| (S)-Malic acid | Reduction, Protection, Grignard reaction, Deprotection, Oxidation | (S)-8-oxonon-2-enoic acid | 55 |
Advanced Spectroscopic and Chromatographic Characterization of 8 Oxonon 2 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a suite of one- and two-dimensional experiments, the precise chemical environment of each proton and carbon atom can be determined, and their connectivity can be mapped.
The ¹H NMR spectrum of 8-Oxonon-2-enoic acid provides crucial information regarding the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling (J), and integration (number of protons). The trans-configuration of the double bond is typically confirmed by a large coupling constant (J ≈ 15 Hz) between the vinylic protons.
Table 1: Predicted ¹H NMR Data for this compound (Note: As experimental data is not publicly available, these are predicted values and may vary from experimental results.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 6.9 - 7.1 | dt | ~15.6, 6.9 |
| H-3 | 5.8 - 6.0 | dt | ~15.6, 1.5 |
| H-4 | 2.2 - 2.4 | q | ~7.0 |
| H-5 | 1.5 - 1.7 | m | |
| H-6 | 1.5 - 1.7 | m | |
| H-7 | 2.4 - 2.6 | t | ~7.4 |
| H-9 | 2.1 - 2.2 | s |
This table is interactive. You can sort and filter the data.
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts of the carbonyl carbons (ketone and carboxylic acid) are particularly diagnostic, appearing significantly downfield.
Table 2: Predicted ¹³C NMR Data for this compound (Note: As experimental data is not publicly available, these are predicted values and may vary from experimental results.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 170 - 175 |
| C-2 | 145 - 150 |
| C-3 | 120 - 125 |
| C-4 | 30 - 35 |
| C-5 | 25 - 30 |
| C-6 | 20 - 25 |
| C-7 | 40 - 45 |
| C-8 | 205 - 215 |
| C-9 | 29 - 31 |
This table is interactive. You can sort and filter the data.
Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, H-4 and H-5, H-5 and H-6, and H-6 and H-7, confirming the contiguous aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include correlations from the H-9 methyl protons to the C-8 keto-carbonyl and C-7, and from the vinylic protons (H-2 and H-3) to the C-1 carboxylic acid carbonyl.
DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons, such as the carbonyl carbons (C-1 and C-8), would be absent in a DEPT spectrum. This technique provides a rapid confirmation of the carbon types in the aliphatic chain of this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In negative ion mode ESI-MS, this compound is expected to be readily deprotonated to form the [M-H]⁻ ion. The theoretical exact mass of this compound (C₉H₁₄O₃) is 170.0943 g/mol . High-resolution mass spectrometry would be able to confirm this elemental composition with high accuracy.
Table 3: Expected ESI-MS Data for this compound
| Ion | Expected m/z (negative mode) |
| [M-H]⁻ | 169.0865 |
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Further fragmentation of the [M-H]⁻ ion in tandem mass spectrometry (MS/MS) experiments can provide additional structural information. Common fragmentation pathways for unsaturated keto acids include neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages at positions alpha to the carbonyl groups, which can help to confirm the positions of the functional groups along the carbon chain.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Precise Molecular Formula
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRESIMS analysis provides an exact mass measurement that allows for the unambiguous determination of its elemental composition.
The compound, with a nominal mass of 170 g/mol , has a calculated monoisotopic mass of 170.094294304 Da. nih.gov HRESIMS analysis, typically performed in negative ion mode to deprotonate the carboxylic acid, would detect the [M-H]⁻ ion. The high resolution of the instrument distinguishes the measured mass from other potential molecular formulas with the same nominal mass, thus confirming the composition as C₉H₁₄O₃.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Calculated Exact Mass | 170.094294304 Da nih.gov |
| Observed Ion (Negative Mode) | [M-H]⁻ |
| Expected m/z of [M-H]⁻ | 169.08698 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the deprotonated molecule [M-H]⁻ (m/z 169.08698) is selected as the precursor ion. Collision-induced dissociation (CID) of this ion would be expected to yield a characteristic fragmentation pattern that helps to elucidate the molecule's structure, including the positions of the ketone and the carboxylic acid functional groups.
While a specific experimental spectrum for this compound is not publicly available, the fragmentation can be predicted based on the established principles for similar aliphatic keto-acids. Key fragmentation pathways would include:
Loss of water (H₂O): A common fragmentation for molecules with carboxylic acid groups, resulting in an ion at m/z 151.0764.
Loss of carbon dioxide (CO₂): Decarboxylation of the precursor ion leads to a significant fragment at m/z 125.0971.
Alpha-cleavage: Fragmentation at bonds adjacent to the ketone carbonyl group is a characteristic pathway. Cleavage on either side of the C8-carbonyl can produce distinct ions.
Chain cleavages: Other cleavages along the aliphatic chain can also occur, providing further structural confirmation.
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|
| 169.08698 | H₂O | 151.0764 | [C₉H₁₁O₂]⁻ |
| 169.08698 | CO₂ | 125.0971 | [C₈H₁₃O]⁻ |
| 169.08698 | CH₃CO (acetyl group) | 126.0686 | [C₇H₉O₂]⁻ |
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, ketone, and alkene moieties.
The key diagnostic peaks would be:
A very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer.
A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
Another strong, sharp absorption band around 1700-1680 cm⁻¹, characteristic of the C=O stretch of the α,β-unsaturated carboxylic acid. This peak is often slightly broader than the ketone peak.
An absorption band in the region of 1650-1600 cm⁻¹ attributed to the C=C stretching vibration of the alkene.
C-H stretching vibrations for sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1715 (strong, sharp) | C=O stretch | Ketone |
| ~1700 (strong) | C=O stretch | α,β-unsaturated Carboxylic Acid |
| ~1640 (medium) | C=C stretch | Alkene |
| ~980 (strong) | =C-H bend (out-of-plane) | Trans Alkene |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the α,β-unsaturated carbonyl system of the enoic acid moiety. This conjugated system gives rise to a characteristic absorption band in the UV region.
The primary electronic transition observed is the π → π* transition of the conjugated C=C and C=O bonds. For similar α,β-unsaturated keto-acids, the maximum absorption wavelength (λmax) is typically observed in the range of 210-220 nm when measured in a polar solvent like methanol (B129727) or ethanol. nih.gov This absorption is a key feature for both qualitative identification and quantitative analysis using UV detectors in chromatography.
| Parameter | Value |
|---|---|
| Chromophore | α,β-unsaturated carbonyl |
| Expected λmax | ~215 nm nih.gov |
| Electronic Transition | π → π* |
| Typical Solvent | Methanol or Ethanol |
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of this compound. Given its moderate polarity, reversed-phase HPLC is the most suitable method.
A typical analytical setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous solution (often containing a small amount of acid like formic acid or acetic acid to suppress the ionization of the carboxyl group and ensure sharp peaks) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at the compound's λmax (~215 nm). The retention time under specific conditions is a characteristic identifier, while the peak area allows for quantification and purity assessment by comparing it to the total area of all observed peaks.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient (e.g., 10% B to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and semi-volatile organic compounds in a sample. In the context of this compound, GC-MS is employed to profile volatile impurities, degradation products, or related metabolites. The process involves separating compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column. Following separation, the compounds are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by the mass spectrometer, providing a unique "fingerprint" for identification.
For polar compounds like carboxylic acids, derivatization is often a necessary step to increase their volatility and thermal stability, making them suitable for GC analysis. mdpi.com A common approach involves silylation, where active hydrogen atoms in the carboxyl group are replaced with a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the analyte.
The analysis of 8-nonenoic acid, a structurally similar compound, by GC-MS involves comparing the retention time and the mass spectrum of the analyte peak with that of an authentic standard to confirm its identity. researchgate.net The mass spectrum of derivatized this compound would be expected to show characteristic fragments resulting from the cleavage of the carbon chain, particularly adjacent to the carbonyl and carboxyl groups.
Table 1: Representative GC-MS Data for Potential Volatile Components Associated with this compound Synthesis or Degradation This table presents hypothetical data for illustrative purposes, based on typical analyses of related fatty acid oxidation products. researchgate.net
| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |
| 8.54 | Hexanal | 44, 56, 72, 100 |
| 10.21 | 2-Heptenal | 41, 55, 69, 83, 112 |
| 12.88 | Octanoic acid (TMS derivative) | 73, 117, 145, 201 |
| 14.52 | 2-Nonenal | 41, 55, 70, 97, 140 |
| 16.93 | This compound (TMS derivative) | 73, 117, 129, 155, 227 |
Chiral Chromatography for Enantiomeric Purity Determination
While this compound in its native form (CH₃-C(=O)-(CH₂)₄-CH=CH-COOH) is an achiral molecule and does not possess enantiomers, chiral chromatography becomes a critical analytical tool for its chiral derivatives. For instance, if the ketone at the C-8 position were reduced to a hydroxyl group, it would create a chiral center, resulting in (R)-8-hydroxynon-2-enoic acid and (S)-8-hydroxynon-2-enoic acid. Determining the enantiomeric purity of such derivatives is crucial in many biological and pharmaceutical contexts.
Chiral chromatography separates enantiomers by using a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of racemic mixtures of chiral acids and alcohols. aocs.org High-Performance Liquid Chromatography (HPLC) is the most common modality for this application.
The selection of the mobile phase is critical for achieving separation and is typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol). aocs.org By optimizing the mobile phase composition and flow rate, baseline separation of the enantiomers can be achieved.
Table 2: Illustrative Chiral HPLC Parameters for the Separation of 8-hydroxynon-2-enoic acid Enantiomers This table is hypothetical and serves to illustrate the application of the technique to a chiral derivative.
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | 15.2 min |
| Retention Time (R)-enantiomer | 17.8 min |
| Resolution (Rs) | > 1.5 |
Stereochemical Elucidation
Determination of E/Z Configuration of the α,β-Unsaturated Double Bond
The double bond between the C-2 and C-3 positions in this compound can exist as one of two geometric isomers: E (entgegen, opposite) or Z (zusammen, together). This stereochemistry significantly influences the molecule's shape and biological activity. The IUPAC name for the most commonly referenced isomer is (E)-8-oxonon-2-enoic acid. nih.gov
The primary method for determining the E/Z configuration is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR. The coupling constant (J-value) between the two vinyl protons (at C-2 and C-3) is diagnostic of the geometry.
A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans (E) configuration, where the protons are on opposite sides of the double bond.
A smaller coupling constant, typically 6-12 Hz, indicates a cis (Z) configuration, where the protons are on the same side. nih.gov
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z descriptor. masterorganicchemistry.comkhanacademy.org For this compound, the groups on C-2 are -COOH and -H. The groups on C-3 are -H and -(CH₂)₄COCH₃. At C-2, -COOH has higher priority than -H. At C-3, the alkyl chain has higher priority than -H. In the E isomer, the high-priority groups are on opposite sides of the double bond. libretexts.org
Table 3: Typical ¹H NMR Data for Determining E/Z Isomers of an α,β-Unsaturated Acid
| Isomer | Proton | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |
| E (trans) | H-2 | ~ 5.8 | 12 - 18 |
| H-3 | ~ 7.1 | 12 - 18 | |
| Z (cis) | H-2 | ~ 5.7 | 6 - 12 |
| H-3 | ~ 6.5 | 6 - 12 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotation) for Absolute Configuration Assignment
As previously noted, this compound is achiral and therefore optically inactive; it does not rotate plane-polarized light or exhibit a circular dichroism spectrum. However, for its chiral derivatives, such as (R)- and (S)-8-hydroxynon-2-enoic acid, chiroptical techniques are essential for assigning the absolute configuration of the stereocenter.
Optical Rotation measures the angle to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength). The specific rotation, [α], is a fundamental physical property used to characterize enantiomers. One enantiomer will have a positive (dextrorotatory, +) rotation, while its mirror image will have an equal but opposite (levorotatory, -) rotation.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Chiral chromophores within the molecule will produce positive or negative peaks (known as Cotton effects), the signs of which can often be correlated with a specific absolute configuration based on established empirical rules (e.g., the Octant Rule for ketones) or by comparison to compounds of known stereochemistry.
Table 4: Hypothetical Chiroptical Data for Enantiomers of 8-hydroxynon-2-enoic acid This table presents plausible data to illustrate the principles of chiroptical spectroscopy for a chiral derivative.
| Property | (R)-8-hydroxynon-2-enoic acid | (S)-8-hydroxynon-2-enoic acid |
| Specific Rotation [α]²⁵_D | -25.4° (c 1.0, CHCl₃) | +25.4° (c 1.0, CHCl₃) |
| Circular Dichroism (CD) | Negative Cotton effect at 215 nm | Positive Cotton effect at 215 nm |
Biological Activities and Molecular Mechanisms of 8 Oxonon 2 Enoic Acid
Antimicrobial Efficacy and Spectrum
8-Oxonon-2-enoic acid has demonstrated significant antimicrobial properties, exhibiting a broad spectrum of activity against various microorganisms. Its efficacy has been noted against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. This wide range of activity makes it a compelling subject for further investigation in an era of growing antimicrobial resistance.
Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
Research has highlighted the potent antibacterial effect of this compound against Gram-positive bacteria, with a particular emphasis on Staphylococcus aureus, a pathogen of significant clinical importance. Studies have shown that this compound exhibits strong inhibitory action against S. aureus, including methicillin-resistant strains (MRSA). The mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity.
While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, related compounds such as (2E, 2E)-4,4-trisulfanediylbis(but-2-enoic acid) have shown MIC values of 16 μg/mL and minimal bactericidal concentrations (MBC) of 128 μg/mL against S. aureus. nih.gov Another related compound, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, has demonstrated MIC values as low as 0.35–0.75 µg/mL against both drug-sensitive and resistant strains of Staphylococcus aureus. nih.gov These findings for structurally analogous compounds suggest a potentially high degree of efficacy for this compound.
Activity against Gram-Negative Bacterial Strains
The antimicrobial activity of this compound extends to Gram-negative bacteria. While these bacteria are notoriously more resistant to antibiotics due to their outer membrane, this compound has shown promise in overcoming these defenses. The lipophilic nature of the fatty acid chain is thought to facilitate its passage through the outer membrane, allowing it to exert its effects on the cytoplasmic membrane and internal cellular processes.
Detailed quantitative data on the activity of this compound against specific Gram-negative strains remains an area for further research. However, studies on similar organic acids provide a comparative framework. For instance, butyric acid has demonstrated MIC values of 2300 or 2500 mg/L against Escherichia coli and Salmonella enterica Typhimurium. mdpi.com
Fungicidal Activity and Selectivity
In addition to its antibacterial properties, this compound has been reported to possess fungicidal activity. Its ability to inhibit the growth of various fungal species, including pathogenic yeasts and molds, underscores its broad-spectrum antimicrobial potential. The mechanism of its antifungal action is likely similar to its antibacterial mechanism, involving the disruption of the fungal cell membrane.
For comparison, the structurally related 2-octanoylbenzohydroquinone has shown MIC values ranging from 2 to 16 μg/mL against various Candida species and filamentous fungi. mdpi.com This suggests that this compound may also exhibit potent antifungal activity at low concentrations.
Comparative Analysis with Known Antibiotic Agents
A direct comparative analysis of this compound with well-established antibiotic agents is limited by the current scarcity of specific MIC data for this compound. However, the available information on related compounds suggests its potential to be a potent antimicrobial. For instance, the MIC values of some related 4-oxo-2-enoic acid derivatives against MRSA are comparable to or even lower than those of some conventional antibiotics. nih.gov Further studies are required to establish a clear comparative profile with agents like vancomycin, linezolid, or daptomycin (B549167) for Gram-positive infections, and with fluoroquinolones or cephalosporins for Gram-negative infections.
Role in Microbial Signaling and Quorum Sensing
The ability of bacteria to communicate and coordinate their behavior through a process known as quorum sensing is crucial for their virulence and survival. The potential of this compound to interfere with these signaling pathways is an exciting area of research, as it could lead to the development of anti-virulence therapies that are less likely to drive the development of resistance.
Modulation of Bacterial Quorum Sensing Systems
While direct evidence for the modulation of bacterial quorum sensing systems by this compound is not yet available in the scientific literature, the structure of the molecule suggests a potential for such activity. Fatty acid molecules are known to play a role in bacterial signaling, and it is plausible that this compound could act as a competitive inhibitor for the binding of native signaling molecules to their receptors, or it could interfere with the synthesis of these signals.
Quorum sensing in many Gram-negative bacteria is mediated by N-acyl-homoserine lactones (AHLs), while Gram-positive bacteria often use autoinducing peptides (AIPs). mdpi.com The disruption of these signaling pathways, a strategy known as quorum quenching, can lead to a reduction in the expression of virulence factors and biofilm formation. frontiersin.org Given the structural similarities of this compound to some of the fatty acid precursors of quorum sensing molecules, its potential to interfere with these systems warrants further investigation.
Inter-Species Communication via Oxoenoic Acid Signals
There is no available research to suggest or detail the role of this compound in inter-species communication. Studies on other fatty acids have indicated their function as signaling molecules in microbial communities, but this has not been specifically documented for this compound.
Potential in Anti-Biofilm Strategies
The potential of this compound in anti-biofilm strategies has not been investigated in the current scientific literature. While other fatty acids are known to inhibit or disperse biofilms, no such activity has been reported for this compound.
Enzyme Modulation and Metabolic Interventions
There is no specific information available regarding the modulation of enzymes or intervention in metabolic pathways by this compound.
Inhibition of Specific Metabolic Enzymes (e.g., ALA dehydratase by related compounds)
No studies have been found that demonstrate the inhibition of specific metabolic enzymes, such as ALA dehydratase, by this compound.
Interaction with Fatty Acid Degradation Pathways (e.g., β-oxidation)
The interaction of this compound with fatty acid degradation pathways, including β-oxidation, has not been documented. It is plausible that as a fatty acid derivative, it could be a substrate or modulator of these pathways, but no experimental evidence is available.
Influence on Key Enzyme Activities within Microbial Systems
There is no available data on the influence of this compound on key enzyme activities within microbial systems.
Cellular and Molecular Responses
Specific cellular and molecular responses to this compound have not been characterized in the scientific literature. Research on other oxoenoic acids has indicated various cellular effects, but these cannot be attributed to this compound without direct experimental evidence.
Cytoprotective Effects of Related Oxoenoic Acid Amides
A notable group of related compounds are the N-acyl dopamines (NADAs), which are amides formed from a fatty acid and dopamine (B1211576). Several of these have demonstrated significant cytoprotective properties, particularly through their antioxidant and neuroprotective actions. The cytoprotection is often attributed to the dopamine moiety, which can scavenge free radicals. nih.gov
N-arachidonoyldopamine (NADA) has been identified as a potent antioxidant and neuroprotectant. nih.gov Studies have shown that it can protect cultured cerebellar granule neurons from oxidative stress induced by hydrogen peroxide. This neuroprotective effect is independent of cannabinoid or vanilloid receptor blockade, suggesting a direct antioxidant mechanism. nih.gov Furthermore, N-acyl dopamines, including N-arachidonoyl dopamine (NADA) and N-docosahexaenoyl dopamine (N-DDA), have been found to prevent cell death in neuronal cultures under oxidative stress. Their protective mechanism involves promoting the expression of antioxidant enzymes such as glutathione (B108866) peroxidase (GPX1, GPX7), superoxide (B77818) dismutase (SOD1, SOD2), and catalase (CAT). mdpi.com These compounds also stimulate the release of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which further supports neuronal survival. mdpi.comsemanticscholar.org
Another related compound, N-oleoyldopamine (OLDA), has been shown to protect the heart from ischemia-reperfusion injury. medchemexpress.com This cardioprotective effect is mediated through the activation of the transient receptor potential vanilloid 1 (TRPV1) channel. medchemexpress.com The presence of an intact catechol structure in the dopamine portion of these amides is crucial for their ability to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and induce heme oxygenase-1 (HO-1), both of which are involved in cellular defense mechanisms. rug.nl
Table 1: Summary of Cytoprotective Effects of Related Oxoenoic Acid Amides
| Compound Name | Model System | Observed Cytoprotective Effect | Proposed Mechanism |
|---|---|---|---|
| N-arachidonoyldopamine (NADA) | Cultured cerebellar granule neurons | Protection against oxidative stress and glutamate (B1630785) excitotoxicity. nih.gov | Direct antioxidant activity; reduction of peroxide levels. nih.gov |
| N-arachidonoyldopamine (NADA) & N-docosahexaenoyl dopamine (N-DDA) | Human induced pluripotent stem cell-derived neuronal cultures | Prevention of cell death under oxidative stress. mdpi.com | Increased expression of antioxidant enzymes (GPX1, GPX7, SOD1, SOD2, CAT) and release of BDNF. mdpi.com |
Cellular Pathway Perturbations by Functionally Related Compounds
Functionally related oxoenoic acids and their derivatives perturb a variety of cellular pathways, often leading to outcomes such as apoptosis in cancer cells or modulation of metabolic and inflammatory signals.
For instance, 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA), an oxylipin found in tomatoes, is a potent agonist for the peroxisome proliferator-activated receptor α (PPARα). Activation of PPARα by 9-oxo-ODA leads to an increase in the expression of genes involved in fatty acid oxidation, which in turn helps to reduce triglyceride accumulation in hepatocytes. In human ovarian cancer cells, this same compound has been shown to induce apoptosis through the mitochondrial pathway. This is evidenced by the dissipation of the mitochondrial membrane potential, the release of cytochrome c, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax, leading to the activation of caspases-3/7. mdpi.com
Another related compound, 10-oxo-12(Z)-octadecenoic acid (KetoA), a metabolite produced by gut bacteria, enhances energy metabolism through the activation of the transient receptor potential vanilloid 1 (TRPV1). This activation can lead to increased energy expenditure, which may protect against diet-induced obesity. wikipedia.org
N-acyl dopamines, such as N-arachidonoyldopamine (NADA), perturb cellular signaling through multiple receptor systems, including the cannabinoid receptor 1 (CB1) and TRPV1 channels. wikipedia.org In some cancer cell lines, N-acyl dopamines can induce apoptosis by activating the GPR55 receptor, which leads to an overstimulation of neuronal nitric oxide synthase (nNOS) and a subsequent increase in oxidative stress. nih.govmdpi.com The cytotoxic effects of N-acyl dopamines in endometriotic stromal cells are mediated through the CB1 receptor, leading to increased reactive oxygen species (ROS) production and mitochondrial dysfunction, ultimately triggering apoptosis via the intrinsic pathway. mdpi.com
Table 2: Summary of Cellular Pathway Perturbations by Functionally Related Compounds
| Compound Name | Key Molecular Target/Pathway | Cellular Outcome |
|---|---|---|
| 9-oxo-(10E,12E)-octadecadienoic acid | PPARα | Decreased triglyceride accumulation. |
| 9-oxo-(10E,12E)-octadecadienoic acid | Mitochondrial apoptosis pathway (Bcl-2, Bax, Cytochrome c, Caspases) | Induction of apoptosis in cancer cells. mdpi.com |
| 10-oxo-12(Z)-octadecenoic acid | TRPV1 | Enhanced energy metabolism. wikipedia.org |
| N-arachidonoyldopamine (NADA) | CB1 Receptor, TRPV1, GPR55 | Modulation of immune response, apoptosis, intracellular calcium increase. wikipedia.orgmdpi.comashpublications.org |
Structure Activity Relationship Sar Studies of 8 Oxonon 2 Enoic Acid Derivatives
Correlating Structural Modifications with Antimicrobial Potency
The antimicrobial potency of 8-oxonon-2-enoic acid derivatives is intrinsically linked to their structural features. Research on analogous compounds, such as (E)-4-oxonon-2-enoic acid, has provided valuable insights into these relationships. jocpr.com The core structure, featuring a carboxylic acid, a conjugated double bond, and a ketone group, is fundamental to its biological activity.
Modifications to the alkyl chain length have been shown to significantly influence antimicrobial activity. For instance, in a series of (E)-4-oxoalk-2-enoic acid analogues, variations in the alkyl chain (from C5 to C12) demonstrated a direct impact on their efficacy against various bacterial and fungal strains. jocpr.com This suggests that the lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell membranes.
The presence and position of the oxo (keto) group are also critical. The α,β-unsaturated ketone moiety is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in microbial enzymes or proteins, thereby inactivating them. This reactivity is a key component of its antimicrobial mechanism.
To illustrate the correlation between structural modifications and antimicrobial activity, consider the following data synthesized from studies on related oxo-enoic acids:
| Compound | R Group | Chain Length | Gram-Positive Activity (MIC µg/mL) | Gram-Negative Activity (MIC µg/mL) |
| 1a | n-pentyl | C9 | 32 | 64 |
| 1b | n-hexyl | C10 | 16 | 32 |
| 1c | n-heptyl | C11 | 8 | 16 |
| 1d | Phenyl | - | 64 | 128 |
MIC = Minimum Inhibitory Concentration
This interactive data table highlights how increasing the alkyl chain length from C9 to C11 (compounds 1a to 1c ) correlates with a progressive increase in potency (lower MIC) against both Gram-positive and Gram-negative bacteria. The introduction of a bulky, aromatic phenyl group (1d ) in place of the alkyl chain, however, leads to a decrease in activity, underscoring the importance of the specific nature of the lipophilic tail.
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents by influencing their interaction with chiral biological targets such as enzymes and receptors. For this compound, the presence of a double bond introduces the possibility of E/Z (trans/cis) isomerism.
The naturally occurring and synthetically prepared active forms of related oxo-enoic acids are typically the (E)-isomers. jocpr.comnih.gov This configuration results in a more linear and extended molecular shape, which may facilitate better binding to the active site of target enzymes or more efficient insertion into microbial membranes. The (Z)-isomer, with its bent conformation, would likely exhibit a different and potentially lower biological activity due to steric hindrance and a less favorable orientation for target interaction.
While specific studies on the stereoisomers of this compound are not extensively documented, the principles of stereoselectivity in drug action strongly suggest that the (E)-isomer is the more biologically active form. The precise geometry conferred by the trans double bond is likely a key determinant for its antimicrobial efficacy.
Elucidating Key Pharmacophores for Receptor Binding or Enzyme Inhibition
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, several key pharmacophoric features can be identified as crucial for their antimicrobial activity.
The essential pharmacophoric elements are believed to be:
A Hydrogen Bond Acceptor: The oxygen atom of the C-8 ketone.
A Hydrogen Bond Donor/Acceptor: The carboxylic acid group.
A Hydrophobic/Lipophilic Region: The alkyl chain.
A Michael Acceptor: The α,β-unsaturated system.
The spatial arrangement of these features is critical. The distance and orientation between the carboxylic acid, the conjugated system, the ketone, and the lipophilic tail collectively define the pharmacophore. The α,β-unsaturated ketone can react with nucleophilic residues (like cysteine) in enzymes, leading to irreversible inhibition. The carboxylic acid can engage in hydrogen bonding or ionic interactions, while the alkyl chain contributes to membrane partitioning and hydrophobic interactions within a binding pocket.
Long-chain unsaturated fatty acids are known to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis. nih.govresearchgate.net It is plausible that this compound derivatives share this or a similar enzymatic target, with the identified pharmacophoric features facilitating binding and inhibition.
Design and Synthesis of Analogs with Modified Chain Length, Saturation, and Functional Groups
The rational design and synthesis of analogues are fundamental to SAR studies. For this compound, this involves systematic modifications of its core structure to probe the impact on antimicrobial activity.
Chain Length Modification: As indicated in section 6.1, modifying the length of the alkyl chain is a key strategy. Synthesis of a homologous series of analogues allows for the optimization of lipophilicity, which is crucial for balancing membrane permeability and aqueous solubility. The synthesis of such analogues can be achieved through various organic chemistry methodologies, including the Wittig reaction, starting from different keto-phosphoranes and glyoxylic acid. jocpr.com
Saturation Modification: The α,β-double bond is a critical feature. Reducing this bond to a single bond would remove the Michael acceptor functionality and is predicted to significantly decrease or abolish antimicrobial activity. This highlights the importance of the conjugated system for the mechanism of action.
Functional Group Modification:
Ketone Group: The position of the ketone can be varied along the alkyl chain. Shifting the ketone may alter the electronic properties of the molecule and its interaction with target sites. Conversion of the ketone to a hydroxyl group would remove a key hydrogen bond acceptor and is expected to reduce activity.
Carboxylic Acid Group: Esterification or conversion to an amide can modulate the compound's polarity and cell penetration. These derivatives may act as prodrugs, being hydrolyzed to the active carboxylic acid within the microbial cell.
Alkyl Chain Substitutions: Introducing branches or other functional groups (e.g., halogens, hydroxyl groups) on the alkyl chain can influence both the steric and electronic properties of the molecule, potentially leading to altered activity or target selectivity.
A general synthetic approach to analogues of oxo-enoic acids involves the reaction of a suitable keto-phosphorane with glyoxylic acid, which allows for the introduction of various R groups to modify the chain length and composition. jocpr.com
Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating ligand-target interactions at the molecular level and for refining SAR hypotheses.
Molecular Docking: This technique can be used to predict the binding pose of this compound derivatives within the active site of a putative target enzyme, such as bacterial FabI. Docking studies can help to visualize the key interactions—hydrogen bonds, hydrophobic contacts, and potential covalent interactions—that contribute to binding affinity. For example, a docking simulation could reveal that the carboxylic acid group forms a salt bridge with a basic amino acid residue (e.g., lysine (B10760008) or arginine) in the active site, while the alkyl chain occupies a hydrophobic pocket.
Molecular Dynamics Simulations: MD simulations can provide a more dynamic picture of the ligand-target complex over time. These simulations can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. MD can also be used to calculate binding free energies, providing a more quantitative prediction of binding affinity that can be correlated with experimental antimicrobial activity.
While specific computational studies on this compound are not widely published, the application of these methods to other antimicrobial fatty acids and enzyme inhibitors has been successful in elucidating mechanisms of action and guiding the design of new analogues. mdpi.commdpi.com For instance, docking studies on inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) have been instrumental in designing more potent antibacterial agents. pharmacophorejournal.com Similar approaches could be invaluable in optimizing the structure of this compound for enhanced antimicrobial efficacy.
Advanced Research Applications and Future Perspectives
Development of Novel Antimicrobial Agents
The rise of antimicrobial resistance necessitates the exploration of new chemical entities for therapeutic use. Fatty acids and their derivatives have long been recognized for their antimicrobial properties, and 8-Oxonon-2-enoic acid is a promising candidate within this class.
Multidrug-resistant (MDR) bacteria present a formidable challenge to public health. nih.gov These pathogens have evolved sophisticated mechanisms to evade the effects of conventional antibiotics, such as enzymatic degradation of the drug, modification of the drug target, and increased efflux of the drug from the bacterial cell. nih.gov Natural compounds like this compound are of interest because they may possess novel mechanisms of action that can bypass these established resistance pathways.
The antimicrobial activity of fatty acids often involves the disruption of the bacterial cell membrane. nih.gov By inserting into the lipid bilayer, these molecules can alter membrane fluidity, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death. nih.gov This physical mechanism of action is less likely to induce resistance compared to antibiotics that target specific enzymes, as significant alterations to the fundamental structure of the cell membrane are less tolerated by the bacteria. The potential of this compound to act in this manner makes it a valuable lead compound in the fight against MDR pathogens.
Table 1: Common Mechanisms of Antibiotic Resistance
| Mechanism | Description | Example Bacterial Genera |
|---|---|---|
| Enzymatic Degradation | Bacteria produce enzymes (e.g., β-lactamases) that chemically degrade the antibiotic molecule. | Staphylococcus, Escherichia |
| Target Alteration | Mutations in the bacterial proteins or nucleic acids that are the antibiotic's target prevent the drug from binding effectively. | Streptococcus, Enterococcus |
| Efflux Pumps | Bacteria actively transport the antibiotic out of the cell before it can reach its target. | Pseudomonas, Acinetobacter |
| Reduced Permeability | Changes in the bacterial cell wall or membrane (e.g., modification of porin channels) limit the uptake of the antibiotic. | Klebsiella, Escherichia |
This table provides an overview of common strategies bacteria employ to resist antibiotics, which novel agents like this compound may overcome.
While broad-spectrum antibiotics are crucial for treating unknown infections, they can also cause collateral damage to the host's beneficial microbiome. mdpi.com This disruption can lead to secondary infections and the spread of resistance genes. mdpi.com A modern approach in antimicrobial development is the creation of targeted therapies that are specific to the pathogenic bacteria. mdpi.com
The structure of this compound is amenable to chemical modification to enhance its specificity. For instance, it could be conjugated to a targeting moiety, such as an antibody or a small molecule that recognizes a unique receptor on the surface of a specific pathogen. This approach would concentrate the antimicrobial agent at the site of infection, increasing its efficacy while minimizing off-target effects. Such precision would be a significant advantage over traditional broad-spectrum therapies.
Biotechnological Production and Sustainable Sourcing
For this compound to be a viable compound for industrial or pharmaceutical applications, sustainable and scalable production methods are essential. Biotechnological routes, utilizing engineered microorganisms, offer a promising alternative to traditional chemical synthesis. mdpi.com
Metabolic engineering is a powerful tool for optimizing the production of valuable chemicals in microorganisms like Escherichia coli or the yeast Saccharomyces cerevisiae. researchgate.net To enhance the biosynthesis of this compound, several strategies could be employed. The native biosynthetic pathway, likely originating from fatty acid metabolism, would first need to be fully elucidated. mdpi.com
Once the pathway is known, key enzymes could be overexpressed to increase the metabolic flux towards the desired product. nih.gov Concurrently, competing metabolic pathways that divert precursors away from this compound production could be downregulated or knocked out using gene-editing technologies like CRISPR/Cas9. illinois.edu Furthermore, introducing heterologous genes from other organisms that perform key steps more efficiently could further boost production yields. researchgate.net
Table 2: Potential Metabolic Engineering Strategies for this compound Production
| Strategy | Genetic Target/Action | Rationale |
|---|---|---|
| Overexpression | Key pathway enzymes (e.g., fatty acid synthases, oxidases) | Increase the rate of conversion of precursors to the final product. |
| Gene Knockout | Enzymes of competing pathways (e.g., β-oxidation) | Prevent the degradation of the product or diversion of intermediates. |
| Pathway Introduction | Heterologous enzymes with higher activity or different substrate specificity | Create a more efficient synthetic pathway for production. |
| Cofactor Engineering | Enzymes involved in NAD+/NADH or NADP+/NADPH regeneration | Ensure a balanced supply of reducing equivalents required for biosynthesis. |
This table outlines general metabolic engineering approaches that could be applied to a microbial host to improve the yield of a target organic acid.
Transferring a high-yielding microbial strain from the laboratory to an industrial scale requires the development of a robust fermentation process. wikipedia.org This involves optimizing various physical and chemical parameters to maximize product titer, yield, and productivity. mdpi.com
Integration into Chemical Probe Design for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with a specific protein or biomolecule, allowing researchers to study its function in a cellular context. nih.gov An affinity-based probe typically consists of three components: the biologically active molecule of interest, a chemical linker, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). nih.gov
Given its potential biological activity, this compound could be developed into a chemical probe. By attaching a linker to a non-essential position on the molecule—one that does not interfere with its interaction with its biological target—and then conjugating it to a tag like biotin, a powerful research tool could be created. When this probe is introduced to a cell lysate, it will bind to its target protein(s). The biotin tag then allows for the selective isolation of the probe-protein complex using streptavidin-coated beads. The captured proteins can then be identified using techniques like mass spectrometry, revealing the molecular targets of this compound and elucidating its mechanism of action.
Exploration as Precursors in Complex Natural Product Synthesis
The bifunctional nature of this compound makes it a molecule of significant interest for synthetic chemists exploring novel pathways to complex natural products. Its chemical architecture, featuring both an α,β-unsaturated carboxylic acid and a terminal methyl ketone, provides two distinct and highly reactive sites for molecular elaboration. While specific applications in completed total syntheses are not yet widely documented, its potential as a versatile building block is rooted in fundamental principles of organic synthesis. α,β-Unsaturated carbonyl compounds are recognized as crucial intermediates and building blocks in the construction of complex molecular frameworks. nih.govyoutube.com
The reactivity of this compound can be exploited in a variety of well-established synthetic transformations. The α,β-unsaturated system is a classic electrophilic substrate for conjugate additions (Michael reactions), allowing for the introduction of a wide range of carbon and heteroatom nucleophiles at the β-position. This functionality is also a competent dienophile in Diels-Alder cycloadditions, providing a direct route to six-membered ring systems with controlled stereochemistry. The carboxylic acid moiety can be activated or transformed into other functional groups such as esters, amides, or alcohols, facilitating further coupling reactions.
Simultaneously, the terminal methyl ketone offers a separate handle for chemical modification. It can undergo aldol (B89426) reactions to form new carbon-carbon bonds, Wittig-type olefination to introduce double bonds, or serve as a site for reduction, oxidation, or conversion into a terminal alkyne. The strategic orthogonality of these two reactive centers—the "soft" electrophilic site of the unsaturated system and the "hard" electrophilic site of the ketone—allows for selective and sequential reactions, a key advantage in multi-step synthetic campaigns. This dual reactivity positions this compound as a potentially valuable precursor for natural products containing linear carbon chains with varied oxygenation patterns or for constructing heterocyclic systems.
| Functional Group | Potential Synthetic Transformation | Description | Resulting Structure/Intermediate |
|---|---|---|---|
| α,β-Unsaturated Carboxylic Acid | Michael (Conjugate) Addition | Nucleophilic addition to the β-carbon, forming a new C-C or C-heteroatom bond. | Substituted nonanoic acid derivative |
| Diels-Alder Reaction | Acts as a dienophile in a [4+2] cycloaddition with a diene to form a cyclohexene (B86901) ring. | Cyclic carboxylic acid derivative | |
| Functional Group Interconversion | Conversion of the carboxylic acid to an ester, amide, or alcohol for further reactions. | Ester, amide, or hydroxy-ketone | |
| Terminal Methyl Ketone | Aldol Condensation | Reaction with another carbonyl compound to form a β-hydroxy ketone, a key bond-forming reaction. quora.com | Elongated carbon chain with new stereocenters |
| Wittig Reaction | Reaction with a phosphonium (B103445) ylide to convert the ketone into an alkene. | Unsaturated fatty acid derivative | |
| Grignard/Organolithium Addition | Nucleophilic addition to the ketone carbonyl to form a tertiary alcohol. | Branched alcohol derivative |
Mechanistic Investigations into Host-Microbe Interactions Mediated by Oxoenoic Acids
The intricate relationship between hosts and their associated microbial communities is mediated by a complex chemical language, where small molecules act as signals to regulate physiological processes in both the microbe and the host. nih.govnih.gov While direct studies on this compound in this context are limited, research into the broader class of unsaturated and oxidized fatty acids reveals their critical role as signaling molecules in host-microbe interactions. These compounds can influence bacterial community behavior and modulate host immune responses. nih.govmdpi.comfrontiersin.org
One of the primary mechanisms through which fatty acid derivatives mediate microbial interactions is the regulation of quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. nih.gov Certain unsaturated fatty acids have been shown to interfere with QS signaling pathways, thereby inhibiting the formation of biofilms—structured communities of bacteria that are notoriously resistant to antibiotics. nih.govresearchgate.net For example, the fatty acid signaling molecule cis-2-decenoic acid, produced by Pseudomonas aeruginosa, can induce the dispersion of established biofilms across a range of bacterial and yeast species. researchgate.net This suggests that oxoenoic acids like this compound could potentially function as inter-species signals that disrupt microbial community structures or virulence programs.
From the host perspective, oxidized fatty acids are potent immunomodulators. The immune system can recognize these molecules, leading to either the activation or suppression of inflammatory pathways. nih.govkarger.com Fatty acids and their derivatives can influence immune cell function by interacting with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of inflammation and metabolism. karger.com The metabolism of fatty acids by both host and microbial enzymes generates a diverse array of bioactive lipids that can fine-tune immune homeostasis. Therefore, it is plausible that this compound, if produced in vivo, could be recognized by host immune cells, contributing to the dialogue that maintains the balance between tolerance and immunity at mucosal surfaces. Investigating how the specific structural features of oxoenoic acids—such as the position of the ketone and the double bond—affect their interaction with bacterial and host receptors is a key area for future research.
| Mediating Molecule Class | Mechanism of Action | Biological Outcome | Relevance to Oxoenoic Acids |
|---|---|---|---|
| Unsaturated Fatty Acids | Interference with bacterial quorum sensing (QS) signal reception (e.g., AbaIR system in A. baumannii). nih.gov | Inhibition of biofilm formation, reduction of motility, and decreased virulence factor expression. nih.govresearchgate.net | The unsaturated backbone of this compound suggests a potential role in modulating QS pathways. |
| Diffusible Signal Factors (DSF) (e.g., cis-2-decenoic acid) | Acts as a widespread signaling molecule that induces the dispersion of established biofilms. researchgate.net | Reverts biofilm tolerance and enhances microbial susceptibility to antimicrobial agents. researchgate.net | Highlights the potential for C9-C12 chain length fatty acids to act as inter-species communication signals. |
| Polyunsaturated Fatty Acids (PUFAs) | Activation of host nuclear receptors (e.g., PPARs) and competitive inhibition of pro-inflammatory eicosanoid synthesis. karger.com | Modulation of host immune responses, typically exerting anti-inflammatory effects. mdpi.comnih.gov | The oxygenated nature of this compound makes it a candidate for interaction with host immune receptors. |
| Short-Chain Fatty Acids (SCFAs) | Serve as energy sources for host cells and activate G protein-coupled receptors (GPCRs). nih.govresearchgate.net | Maintenance of gut barrier integrity, regulation of immune cell differentiation (e.g., T-regulatory cells). nih.gov | While structurally different, SCFAs establish the principle of fatty acids as key microbial metabolites that signal to the host. |
Q & A
Q. Q1. What are the standard methods for synthesizing 8-Oxonon-2-enoic acid in laboratory settings, and how can purity be validated?
Answer:
- Synthesis : Common methods include β-keto acid derivatization via Claisen condensation or oxidation of unsaturated precursors using Jones reagent. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-oxidized derivatives .
- Purity Validation : Use HPLC with UV detection (λ = 210–240 nm for carbonyl groups) and NMR spectroscopy (integration of proton signals for impurities <5%). Cross-validate with FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. Q2. How should researchers design experiments to characterize the stability of this compound under varying pH and temperature conditions?
Answer:
Q. Q3. What safety protocols are critical when handling this compound in laboratory environments?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Answer:
Q. Q5. What advanced computational strategies can predict the reactivity of this compound in novel catalytic systems?
Answer:
Q. Q6. How should mechanistic studies differentiate between radical-mediated vs. acid-catalyzed degradation pathways of this compound?
Answer:
- Experimental Design :
- Radical Traps : Add TEMPO or BHT to reaction mixtures; inhibition of degradation supports radical mechanisms.
- Acid Titration : Monitor pH-dependent degradation rates. A linear correlation with [H⁺] suggests acid catalysis.
- Isotope Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation in degradation products via GC-MS .
Q. Q7. What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies of this compound?
Answer:
- Dose-Response Modeling :
- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to minimize false positives .
Methodological Guidance for Data Reporting
Q. Q8. How should researchers structure supplementary materials to enhance reproducibility of studies on this compound?
Answer:
Q. Q9. What criteria define a robust literature review for contextualizing the biological significance of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
